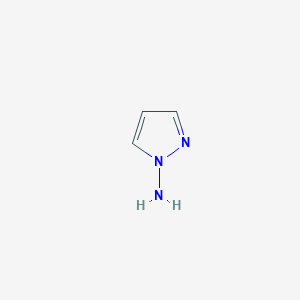

1H-pyrazol-1-amine

Description

Historical Perspectives and Evolution of Pyrazole (B372694) Chemistry in Academic Research

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first discovered the antipyretic properties of a pyrazole derivative, which he named antipyrine. sphinxsai.com This accidental discovery, made while attempting to synthesize quinoline (B57606) derivatives, sparked significant interest in pyrazole chemistry. sphinxsai.com Shortly after, in 1889, Edward Buchner achieved the first synthesis of the parent pyrazole ring. researchgate.netglobalresearchonline.net

Initially, research was driven by the intriguing chemical properties and potential medicinal applications of pyrazole compounds. ijrpr.com Throughout the 20th century, the field expanded dramatically as researchers recognized the versatility of the pyrazole core. sphinxsai.comijrpr.com Pyrazole derivatives have since become integral to medicinal chemistry, with applications as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. researchgate.netijrpr.com They have also found significant use in agrochemicals as herbicides and insecticides and in materials science. sphinxsai.comsphinxsai.com The development of synthetic methodologies has been a continuous focus, with a vast number of synthesis methods and analogues being documented over the years, underscoring their importance in research. researchgate.net

Significance of 1H-Pyrazol-1-amine as a Core Structure in Advanced Chemical Research

This compound, also known as N-aminopyrazole, is distinguished by the presence of an amino group attached to the nitrogen atom at the 1-position of the pyrazole ring. This N-amino functionality imparts unique reactivity and makes it a valuable building block, or synthon, in organic synthesis.

One of the primary applications of this compound and its derivatives (aminopyrazoles) is in the construction of fused heterocyclic systems. For instance, they are key precursors in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are scaffolds of significant interest in medicinal chemistry. mdpi.com The synthesis of these fused systems often involves the condensation of aminopyrazoles with 1,3-bielectrophilic substrates like β-diketones or activated enones. mdpi.comchim.it

The synthesis of aminopyrazoles themselves can be achieved through various routes. A prevalent method involves the cyclocondensation reaction of β-ketonitriles with hydrazine (B178648) or its derivatives. chim.itnih.gov Another common approach is the reaction of α,β-unsaturated nitriles with hydrazines. chim.it More specialized methods include the transformation of isoxazoles into aminopyrazoles. mdpi.comchim.it

The strategic placement of the amino group on the ring nitrogen allows for distinct synthetic transformations compared to C-amino pyrazoles. Electrophilic amination of primary amines using reagents like oxaziridines represents a modern approach to generate the N-N bond necessary for this compound synthesis, sometimes as part of a one-pot procedure to form substituted pyrazoles directly. organic-chemistry.orgnih.govacs.org This method provides a metal-free route to functionalized nitrogen heterocycles. organic-chemistry.org

The significance of the this compound core is also evident in materials science. For example, theoretical studies have investigated derivatives like 3,4,5-trinitro-1H-pyrazol-1-amine as potential high-energy density materials, with calculated detonation properties comparable to well-known explosives like RDX and HMX. nih.govresearchgate.net

Current Research Frontiers and Emerging Trends in this compound Studies

Contemporary research on this compound and related compounds is characterized by several key trends, focusing on synthetic efficiency, novel applications, and sustainable practices.

Advanced Synthetic Methodologies: There is a continuous drive to develop more efficient and regioselective syntheses. sphinxsai.com This includes one-pot, multicomponent reactions that allow for the rapid assembly of complex molecules from simple precursors. rsc.orgorganic-chemistry.org The use of environmentally benign conditions, such as aqueous reaction media, is also a growing area of focus to create greener synthetic pathways. rsc.org Research into novel catalytic systems, including metal-free electrophilic amination, aims to provide practical and versatile methods for preparing N-substituted pyrazoles from readily available primary amines. organic-chemistry.orgnih.govacs.org

Structure-Based Design: In medicinal chemistry, the availability of crystal structures for biological targets like kinases enables the rational, structure-based design of pyrazole-based inhibitors. vulcanchem.com This allows for the optimization of derivatives to enhance potency and selectivity for their intended targets. vulcanchem.com

Materials Science and Photophysics: The application of pyrazole derivatives is expanding in materials science. Researchers are exploring their use as building blocks for functional materials, including polymers and nanomaterials. ontosight.ai Furthermore, certain pyrazole-fused systems, such as pyrazolo[1,5-a]pyrimidines derived from aminopyrazoles, have been developed as fluorescent chemosensors for detecting specific ions or molecules. mdpi.com

High-Energy Materials: An emerging frontier is the investigation of highly nitrated this compound derivatives as advanced energetic materials. Studies on compounds like 3,4,5-trinitro-1H-pyrazol-1-amine (ATNP) have shown they possess high density, good thermal stability, and impressive detonation performance, combined with low sensitivity to mechanical stimuli, making them potential candidates for next-generation explosives. researchgate.net

Data Tables

Table 1: Synthetic Routes to Aminopyrazole Cores

| Method | Precursors | Description | Reference(s) |

|---|---|---|---|

| Condensation with β-Ketonitriles | β-Ketonitrile, Hydrazine | A versatile and widely used method involving nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization onto the nitrile. | chim.it, nih.gov |

| Condensation with α,β-Unsaturated Nitriles | α,β-Unsaturated Nitrile, Hydrazine | Reaction proceeds via Michael addition of hydrazine, followed by cyclization and elimination to form the pyrazole ring. | chim.it |

| From Isoxazoles | Isoxazole (B147169), Hydrazine | Involves a ring-opening of the isoxazole to a ketonitrile intermediate, which then reacts with hydrazine to form the aminopyrazole. | mdpi.com |

| Electrophilic Amination | Primary Amine, Oxaziridine, 1,3-Diketone | A one-pot synthesis where a primary amine is aminated to form a hydrazine in situ, which then condenses with a diketone. | organic-chemistry.org, acs.org |

Table 2: Research Applications of this compound Derivatives

| Application Area | Specific Example | Finding / Significance | Reference(s) |

|---|---|---|---|

| Fused Heterocycles | Synthesis of Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles react with β-enaminones, often under microwave assistance, to produce these fused systems in high yields. | mdpi.com |

| High-Energy Materials | 3,4,5-trinitro-1H-pyrazol-1-amine (ATNP) | Exhibits high density (1.836 g/cm³), excellent thermal stability (Td: 233°C), and powerful detonation performance (VD = 9271 m/s), with low sensitivity. | researchgate.net |

| Medicinal Chemistry | Building block for kinase inhibitors | The aminopyrazole scaffold is used to synthesize compounds targeting enzymes like cyclin-dependent kinases (CDKs). | , vulcanchem.com |

| Fluorescent Sensors | Pyrazolo[1,5-a]pyrimidine-triphenylamine systems | Used as fluorescent indicators for sensing water content in organic solvents and ethanol (B145695) quantification. | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

pyrazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-6-3-1-2-5-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIGEYYREVRXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473939 | |

| Record name | 1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3994-46-5 | |

| Record name | 1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazol-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Design for 1h Pyrazol 1 Amine Derivatives

Established Synthetic Pathways to the 1H-Pyrazol-1-amine Scaffold

Traditional methods for constructing the pyrazole (B372694) core remain fundamental in organic synthesis, offering reliable and straightforward access to the basic scaffold. These pathways often involve the formation of the pyrazole ring through the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. chim.itmdpi.com

Cyclocondensation Approaches

The most classic and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, is a robust method for creating polysubstituted pyrazoles. beilstein-journals.org The reaction typically involves a suitable hydrazine acting as a bidentate nucleophile that attacks a three-carbon electrophilic unit. mdpi.com

Key electrophilic partners in these reactions include:

1,3-Diketones: Reaction with hydrazine derivatives provides a direct route to substituted pyrazoles. mdpi.comscielo.br

α,β-Unsaturated Carbonyl Compounds: These substrates react with hydrazines to form pyrazoline intermediates, which must then be oxidized to yield the aromatic pyrazole ring. mdpi.compharmaguideline.com

β-Enaminones and α-Cyanoketones: These compounds are also effective precursors for cyclocondensation reactions with hydrazines, leading to various aminopyrazole derivatives. mdpi.comnih.govjove.com

For instance, the reaction of α-arylselanyl-1,3-diketones with arylhydrazines in glycerol (B35011) at 60 °C yields 4-arylselanylpyrazoles, demonstrating a green chemistry approach to functionalized pyrazoles without the need for a catalyst. scielo.br Similarly, cross-conjugated enynones undergo regioselective cyclocondensation with arylhydrazines to produce pyrazole derivatives in good yields without requiring special conditions like catalysts or an inert atmosphere. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| α-Phenylselanylacetylacetone | Phenylhydrazine (B124118) | Glycerol, 60 °C, 3h | 3,5-dimethyl-1-phenyl-4-(phenylselanyl)-1H-pyrazole | 82% | scielo.br |

| Cross-conjugated enynones | Arylhydrazines | Room Temperature | Dihetaryl-substituted ethenes/buta-1,3-diens | Good | nih.gov |

| Enaminones | Aryl hydrazines | Ethanol (B145695), Acetic acid | Regioselective pyrazole derivatives | High | mdpi.com |

Microwave-Assisted Synthesis Protocols

The application of microwave irradiation has significantly enhanced the efficiency of pyrazole synthesis, offering benefits such as reduced reaction times, higher yields, and cleaner reactions, aligning with the principles of green chemistry. alliedacademies.orgorganic-chemistry.org This technique is particularly effective for the synthesis of 1-aryl-1H-pyrazole-5-amines. nih.govjove.com

A common protocol involves the microwave-mediated reaction of an aryl hydrazine with either 3-aminocrotononitrile (B73559) or an appropriate α-cyanoketone. nih.govjove.com These reactions are typically conducted in an aqueous acidic medium (e.g., 1 M HCl) and heated in a microwave reactor to around 150 °C for a short duration, often just 10-15 minutes. nih.govjove.com The use of water as a solvent facilitates rapid heating and simplifies product isolation, which can often be achieved by simple basification and vacuum filtration. nih.gov This method is scalable from milligram to gram quantities with consistent yields, typically ranging from 70-90%. nih.govjove.com Another example is the one-pot cyclocondensation of 6-chloropyrazine-2-carboxylic acid hydrazide with substituted benzoylacetonitriles under microwave irradiation to produce (5-amino-3-aryl-1H-pyrazol-1-yl) methanones in high yields (72-82%). alliedacademies.org

Table 2: Microwave-Assisted Synthesis of this compound Derivatives

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aryl hydrazine, 3-Aminocrotononitrile or α-cyanoketone | 1 M HCl, 150 °C, 10-15 min (Microwave) | 1-Aryl-1H-pyrazole-5-amines | 70-90% | nih.govjove.com |

| 6-Chloropyrazine-2-carboxylic acid hydrazide, Substituted benzoylacetonitriles | Methanol, Acetic acid, 10-15 min (Microwave) | (5-Amino-3-aryl-pyrazol-1-yl)(6-chloropyrazin-2-yl)-methanones | 72-82% | alliedacademies.org |

Novel Reaction Strategies for Functionalized 1H-Pyrazol-1-amines

Beyond established methods, contemporary research focuses on developing innovative strategies that offer greater control over functionalization and molecular complexity. These advanced approaches include transition metal catalysis, unique ring-opening reactions, and efficient multi-component syntheses.

Transition Metal-Catalyzed Syntheses, e.g., Rh(III)-catalyzed Annulation

Transition metal catalysis has emerged as a powerful tool for constructing complex heterocyclic frameworks. Rhodium(III)-catalyzed reactions, in particular, have enabled novel annulation strategies for synthesizing fused and highly substituted pyrazole derivatives through C-H activation. nih.govnih.govacs.org

One notable strategy is the Rh(III)-catalyzed [4+1] annulation of pyrazol-3-ones with alkynoates. nih.govacs.org This process proceeds through a sequential ortho-alkenylation via C-H activation, followed by an intramolecular cyclization cascade to form indazole-fused pyrazoles bearing a quaternary carbon. nih.govacs.org Similarly, a Rh(III)-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates or alkynamides has been developed for the divergent synthesis of pyrazolo[1,5-a]quinazolines. rsc.org Another innovative approach involves the three-component reaction of enaminones, aryl hydrazine hydrochlorides, and internal alkynes, catalyzed by Rh(III), to construct N-naphthyl pyrazoles through a cascade of pyrazole annulation and Satoh–Miura benzannulation. rsc.org

Table 3: Examples of Rh(III)-Catalyzed Syntheses of Pyrazole Derivatives

| Reactants | Reaction Type | Product | Reference |

|---|---|---|---|

| Pyrazol-3-ones, Alkynoates | [4+1] Annulation | Indazole-fused pyrazoles | nih.govacs.org |

| Phenyl-1H-pyrazol-5-amine, Alkynoates/Alkynamides | [5+1] Annulation | Pyrazolo[1,5-a]quinazolines | rsc.org |

| Enaminones, Aryl hydrazine hydrochlorides, Internal alkynes | Cascade Pyrazole Annulation/Benzannulation | N-Naphthyl pyrazoles | rsc.org |

| N-aminopyrrole-derived hydrazones, Alkynes | Dual C-H Activation/Annulation | Pyrrolopyridazines | nih.gov |

Oxidative Ring-Opening Reactions for Derivative Formation

A less common but mechanistically intriguing strategy for derivatization involves the oxidative ring-opening of the pyrazole core itself. Specifically, 1H-pyrazol-5-amines can undergo oxidative ring-opening to form 3-diazenylacrylonitrile derivatives. sci-hub.seresearchgate.net This transformation is achieved under mild, transition-metal-free conditions, typically using an oxidant such as iodosobenzene (B1197198) (PhIO). sci-hub.seresearchgate.net

The reaction is proposed to proceed through the formation of a hydroxylamine (B1172632) intermediate, which then eliminates a water molecule to trigger the ring-opening. sci-hub.se The resulting vinyl-containing diazenylacrylonitriles are versatile intermediates. For example, they can react with deprotonated 1H-pyrrole-2-carbaldehydes in a domino cyclization to construct novel 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine scaffolds. sci-hub.seresearchgate.net This demonstrates how cleaving the pyrazole ring can be a productive step towards building more complex, fused heterocyclic systems.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org This approach offers high atom economy, operational simplicity, and the ability to rapidly generate libraries of complex molecules from simple precursors. beilstein-journals.orglongdom.org

Several MCRs have been developed for the synthesis of aminopyrazole derivatives. A one-pot, iodine-catalyzed three-component reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides selectively produces 5-amino-4-(arylselanyl)-1H-pyrazoles in good yields. nih.gov Another sustainable approach involves the three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water, which serves as a green solvent, to yield 1H-pyrazole derivatives. longdom.orgresearchgate.net This can be extended to a four-component reaction by including ethyl cyanoacetate (B8463686) to access more complex pyrazolo[3,4-b]pyridine structures. longdom.org Furthermore, 3-methyl-1-aryl-1H-pyrazol-5-amines can themselves be used as building blocks in three-component reactions with arylglyoxals and cyclic 1,3-dicarbonyls to synthesize pyrazolopyridine and pyrazoloquinoline derivatives. researchgate.net

Table 4: Multi-component Reactions for the Synthesis of Pyrazole Derivatives

| Components | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Benzoylacetonitriles, Arylhydrazines, Diaryl diselenides | Iodine / MeCN | 5-Amino-4-(arylselanyl)-1H-pyrazoles | nih.gov |

| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate (B1210297) / Water | 1H-Pyrazole derivatives | longdom.orgresearchgate.net |

| Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | Ammonium acetate / Water | Pyrazolo[3,4-b]pyridines | longdom.org |

| Arylglyoxals, 3-Methyl-1-aryl-1H-pyrazol-5-amines, Cyclic 1,3-dicarbonyls | Tetrapropylammonium bromide / Water | Pyrazolopyridines and Pyrazoloquinolines | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of pyrazole derivatives. researchgate.netresearchgate.net These approaches focus on environmental and economic benefits by employing alternative energy sources, greener solvents, and efficient catalytic systems. researchgate.netbenthamdirect.com

Key strategies in the green synthesis of pyrazoles include the use of environmentally benign solvents like water, solvent-free reaction conditions, and energy-efficient methods such as microwave and ultrasound irradiation. benthamdirect.comthieme-connect.comrsc.org Multicomponent reactions (MCRs) are also a cornerstone of green pyrazole synthesis, offering efficiency and atom economy by combining three or more reactants in a single step. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields and product purity. scielo.brbenthamdirect.comtandfonline.com In pyrazole synthesis, microwave-assisted methods can dramatically reduce reaction times from hours to minutes. numberanalytics.comdergipark.org.tr For instance, a variety of 1-aryl-1H-pyrazole-5-amines have been efficiently prepared by combining an aryl hydrazine with either 3-aminocrotononitrile or an appropriate α-cyanoketone in 1 M HCl. nih.gov The mixture is heated in a microwave reactor at 150 °C for just 10-15 minutes, with isolated yields typically ranging from 70-90%. nih.gov This method highlights the efficiency in both time and resources, utilizing water as a solvent. nih.gov

Another example involves the microwave-assisted synthesis of pyrano[2,3-c]pyrazole derivatives. By employing microwave irradiation in a water-ethanol solvent mixture with L-tyrosine as a catalyst, the reaction time for a four-component condensation was significantly reduced. rsc.org Similarly, using a potassium tert-butoxide (KOtBu) catalyst under microwave irradiation led to reaction completion in under 5 minutes with excellent yields. rsc.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway for pyrazole synthesis. numberanalytics.com Ultrasound waves create cavitation bubbles in the reaction mixture, which upon collapsing, generate localized hotspots that accelerate chemical reactions. numberanalytics.com This technique has been successfully used to prepare a range of heterocyclic compounds, including pyrazoles, often with faster reaction times and improved yields compared to traditional methods. researchgate.netnumberanalytics.com

For example, a catalyst-free, one-pot synthesis of highly substituted pyrazoles has been developed using ultrasound irradiation at room temperature. researchgate.net The reaction of various aldehydes, malononitrile, and phenylhydrazine in a mixture of PEG-400 and water under ultrasound afforded the desired products in a cost-effective and environmentally friendly manner. researchgate.net In another study, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine was significantly enhanced under ultrasound irradiation (60 ºC), achieving high yields within 75-90 minutes. asianpubs.org The use of a Cu(OTf)₂/Et₃N catalytic system under ultrasonic irradiation also proved highly efficient for the regioselective synthesis of CF₃-containing pyrazoles, offering high yields in short reaction times. nih.gov

Green Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives is a fundamental aspect of green chemistry. thieme-connect.com Water, being non-toxic and readily available, is an ideal solvent for many pyrazole synthesis protocols. thieme-connect.com For instance, magnetized distilled water (MDW) has been used as a solvent for the catalyst-free synthesis of chromeno[2,3-c]pyrazoles and bis-pyrazolone derivatives, achieving high yields (85-95%) at 80 °C. Polyethylene glycol (PEG-400) has also been utilized as a green reaction medium. researchgate.netjapsonline.com

The development of recoverable and reusable catalysts is another key area. Heterogeneous catalysts, nanocatalysts, and biodegradable catalysts are increasingly employed. thieme-connect.comrsc.org For example, nano-ZnO has been used as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields and short reaction times. nih.gov Other catalysts like cerium(IV) oxide/silicon dioxide (CeO₂/SiO₂) and various supported acids have also been used in aqueous media. thieme-connect.com

Table 1: Comparison of Green Synthetic Methods for Pyrazole Derivatives

| Method | Catalyst | Solvent | Conditions | Reaction Time | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Microwave-Assisted | None (1M HCl) | Water | 150 °C | 10-15 min | 70-90 | nih.gov |

| Microwave-Assisted | K-tBuO | Methanol | Room Temp | < 5 min | Excellent | rsc.org |

| Microwave-Assisted | L-tyrosine | H₂O–Ethanol | Reflux | Not specified | Good | rsc.org |

| Ultrasound-Assisted | None | PEG-400 / Water | Room Temp | Not specified | Excellent | researchgate.net |

| Ultrasound-Assisted | Cu(I) | Not specified | 60 °C | 75-90 min | High | asianpubs.org |

| Ultrasound-Assisted | Cu(OTf)₂/Et₃N | Ethanol | Not specified | Short | 90 | nih.gov |

| Catalyst-Free | None | Magnetized Distilled Water | 80 °C | 75-120 min | 85-95 | |

| Heterogeneous Catalyst | CeO₂/SiO₂ | Not specified | Not specified | Not specified | 85-92 | thieme-connect.com |

| Nanocatalyst | nano-ZnO | Not specified | Not specified | Short | 95 | nih.gov |

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of substituted pyrazoles, particularly from unsymmetrical precursors, often introduces challenges related to regioselectivity and stereoselectivity. Controlling the orientation of substituents on the pyrazole ring is crucial as different regioisomers can exhibit distinct chemical and biological properties.

Regioselectivity: Regioselectivity in pyrazole synthesis is typically governed by the reaction of a monosubstituted hydrazine with a 1,3-dielectrophilic compound. chim.it The outcome often depends on the relative reactivity of the electrophilic centers and the nucleophilicity of the two different nitrogen atoms in the hydrazine. chim.it

For example, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in N,N-dimethylacetamide can afford two possible isomers. nih.gov However, under these conditions, a high regioselectivity of 98:2 in favor of the 1,5-disubstituted isomer is achieved. nih.gov In contrast, conducting the same reaction in ethanol at ambient temperature results in an equimolar mixture of the regioisomers. nih.gov

A highly regioselective, one-pot synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been achieved by reacting (ethoxymethylene)malononitrile with various aryl hydrazines. scirp.org This method exclusively yields the desired regioisomer, with no observation of the 3-amino regioisomer or uncyclised intermediates. scirp.org Similarly, the condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines in the presence of a base catalyst leads to substituted 1H-pyrazolo[3,4-b]quinolines with high selectivity, where only the expected isomer is obtained. researchgate.net

The synthesis of tetra-substituted phenylaminopyrazole derivatives through a one-pot, three-step reaction has also demonstrated high regio- and chemo-selectivity. nih.gov In this process, the substituted nitrogen atom of methyl- or benzyl-hydrazine selectively displaces a methylthio group, leading to a single N¹-substituted pyrazole derivative. nih.gov The regiochemical outcome can be confirmed using techniques like NOESY NMR spectroscopy. nih.gov

Stereoselectivity: When the pyrazole ring or its substituents contain chiral centers, controlling the stereochemistry becomes critical. Asymmetric synthesis of pyrazole derivatives has been achieved using chiral auxiliaries. A notable approach involves the use of (R)- and (S)-tert-butanesulfinamide as a chiral auxiliary. rsc.orgrsc.org The synthesis begins with the condensation of the chiral auxiliary with an aldehyde to form a chiral sulfinimine. rsc.org A stereoselective addition of an organolithium reagent to this imine, followed by several transformation steps including cyclization, yields the chiral pyrazole derivative with high enantiomeric excess (100% ee). rsc.orgrsc.org

Furthermore, a switchable regio- and stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been developed via the Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov The stereochemical outcome is controlled by the presence or absence of a silver carbonate (Ag₂CO₃) catalyst. In the absence of the catalyst, the thermodynamically stable (E)-isomer is formed in excellent yield. nih.gov Conversely, when Ag₂CO₃ is used, the (Z)-isomer is preferentially obtained in good yield. nih.gov This method provides a valuable tool for selectively accessing either geometric isomer. nih.gov

Table 2: Examples of Regio- and Stereoselective Pyrazole Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product(s) | Selectivity Outcome | Reference(s) |

|---|---|---|---|---|---|

| Regioselective | Arylhydrazine + 4,4,4-trifluoro-1-arylbutan-1,3-diketone | N,N-dimethylacetamide | 1,5-disubstituted pyrazole | 98:2 regioselectivity | nih.gov |

| Regioselective | (Ethoxymethylene)malononitrile + Aryl hydrazine | Ethanol, reflux | 5-amino-1-aryl-1H-pyrazole-4-carbonitrile | Exclusive formation of one regioisomer | scirp.org |

| Regioselective | 2-Fluorobenzaldehyde + 1H-Pyrazol-5-amine | Base catalyst (DABCO) | 1H-Pyrazolo[3,4-b]quinoline | High selectivity, only expected isomer obtained | researchgate.net |

| Regioselective | Active methylene (B1212753) reagent + Isothiocyanate + Substituted hydrazine | One-pot, three-step | Tetra-substituted phenylaminopyrazole | Highly regio- and chemo-selective for N¹-isomer | nih.gov |

| Stereoselective | Aldehyde + (R)- or (S)-tert-butanesulfinamide | Multi-step synthesis | Chiral pyrazole derivative | 100% ee | rsc.orgrsc.org |

| Stereoselective | Pyrazole + Conjugated carbonyl alkyne | No catalyst | (E)-N-carbonylvinylated pyrazole | Excellent yield, high E/Z ratio | nih.gov |

| Stereoselective | Pyrazole + Conjugated carbonyl alkyne | Ag₂CO₃ | (Z)-N-carbonylvinylated pyrazole | Good yield, high Z/E ratio | nih.gov |

Reactivity and Mechanistic Investigations of 1h Pyrazol 1 Amine

Fundamental Reactivity Patterns

The fundamental reactivity of 1H-pyrazol-1-amine and its derivatives is characterized by the nucleophilic and electrophilic nature of the pyrazole (B372694) ring and its substituents. These compounds serve as crucial building blocks for the synthesis of more complex heterocyclic systems.

The this compound scaffold possesses multiple sites susceptible to both nucleophilic and electrophilic attack, a duality that defines its chemical behavior. The pyrazole ring itself is an aromatic system with π-electrons, making it prone to electrophilic substitution reactions such as nitration and halogenation, typically at the C4 position. globalresearchonline.net The presence of the amino group at the N1 position influences the electron density distribution within the ring.

Nucleophilic Character: The nucleophilicity of aminopyrazoles is a well-documented feature. The key nucleophilic centers are the exocyclic amino group (-NH2), the pyridine-like N2 atom, and the C4 carbon of the pyrazole ring. acs.orgresearchgate.net The extent of nucleophilicity at these positions governs the outcome of reactions with electrophiles. acs.org Studies on substituted 5-aminopyrazoles show that the C4 position, the lone pair on the N1 atom, and the exocyclic NH2 group all exhibit nucleophilic behavior, influencing reaction times and the types of cyclocondensation products formed. acs.orgresearchgate.net For instance, in multicomponent reactions, the nucleophilic attack can originate from the C4-position (as part of an enamine moiety) or the nitrogen atoms, leading to different heterocyclic products like pyrazolodihydropyridines. acs.org

Electrophilic Character: While the pyrazole nucleus is electron-rich, the introduction of strong electron-withdrawing groups, such as a nitro group, can significantly alter its reactivity, making certain positions susceptible to nucleophilic attack. vulcanchem.com Generally, however, the electrophilic character is more associated with reactions where the aminopyrazole, or a derivative, acts as the electrophile. For example, after diazotization of the amino group, the resulting diazonium salt becomes a potent electrophile, enabling reactions like Sandmeyer-type iodination. acs.org Computational methods, such as Density Functional Theory (DFT), are often used to predict molecular electrostatic potential (MEP) surfaces, which help in identifying the specific nucleophilic and electrophilic sites within the molecule.

Ring-opening reactions and subsequent transformations are significant pathways in the chemistry of heterocyclic compounds, allowing for the synthesis of novel structures. While direct ring-opening of the stable this compound is not commonly reported, transformations of other heterocyclic systems into pyrazoles, and the rearrangement of pyrazole derivatives, provide insight into the ring's dynamic potential.

One studied mechanism is the transformation of other heterocycles into the pyrazole core. For example, 2-aminochromones have been shown to undergo ring transformation to 5-aminopyrazoles upon heating with hydrazine (B178648) hydrate (B1144303). beilstein-journals.orgbeilstein-journals.org Similarly, a process involving the nucleophilic attack of a hydrazine derivative on a pyrrolidine (B122466) ring can lead to a spiro intermediate, which then undergoes ring-opening of the pyrrolidine ring to form a functionalized aminopyrazole. acs.orgnih.gov This type of transformation is sometimes referred to as an addition of nucleophile-spiro annulation-ring opening (ANSARO) mechanism. acs.org

Transformations of the aminopyrazole scaffold itself often lead to fused heterocyclic systems. A primary example is the reaction of 3(5)-aminopyrazoles with 1,3-dielectrophilic compounds to construct a pyrimidine (B1678525) ring, yielding pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov The regioselectivity of these reactions depends on which tautomer of the aminopyrazole (the 3-amino or 5-amino form) is more reactive under the specific conditions. nih.gov

A more unusual transformation involves the thermolysis of a substituted 5-azido-4-nitropyrazole. Instead of the expected ring cyclization, the reaction in acetic acid leads to the formation of a 5-aminopyrazole derivative where the azido (B1232118) group is reduced to an amine and an adjacent methyl group is oxidized, demonstrating a complex intramolecular redox rearrangement. mdpi.com

The stability of the pyrazole ring system is a key feature, rendering it generally resistant to hydrolysis and degradation under many conditions. globalresearchonline.net However, the substituents on the ring can influence its stability and reactivity in acidic environments.

For this compound and its derivatives, the exocyclic amino group can be protonated under acidic conditions. vulcanchem.com This protonation can enhance the reactivity of the molecule in certain reactions, such as electrophilic substitutions, by modifying the electronic properties of the pyrazole ring. vulcanchem.com While comprehensive studies on the acid-catalyzed hydrolysis of the parent this compound are not widely documented, information on related compounds suggests high stability. For instance, many synthetic procedures involving aminopyrazoles are conducted in acidic media without significant decomposition of the pyrazole core. mdpi.com

Decomposition pathways are typically studied under thermal stress. For substituted aminopyrazoles, particularly those with nitro groups, thermal decomposition can be exothermic and lead to the release of gaseous products. vulcanchem.com Hazardous decomposition products for a substituted methyl-pyrazol-amine are listed as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2), though this occurs under thermal conditions, not specifically acid-catalyzed hydrolysis. fishersci.com

Ring-Opening Mechanisms and Transformations

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity, stability, and reaction mechanisms of chemical compounds. For this compound derivatives, these analyses are crucial for optimizing synthetic routes and understanding their behavior in various applications.

Direct kinetic and thermodynamic data for the parent this compound are not extensively published. However, studies on substituted analogs provide valuable information. For example, the non-isothermal decomposition kinetics of 3,4,5-trinitro-1H-pyrazol-1-amine (ATNP) have been investigated using methods like the Kissinger and Ozawa-Doyle methods to calculate kinetic and thermodynamic parameters, including activation energy and critical temperature of thermal explosion. researchgate.net Such studies are vital for assessing the stability of high-energy materials. researchgate.net

Thermodynamic parameters for the interaction of pyrazole derivatives with biological targets can be measured using techniques like Isothermal Titration Calorimetry (ITC), which provides data on enthalpy (ΔH) and entropy (ΔS) of binding.

The synthesis of pyrazole derivatives can be subject to either kinetic or thermodynamic control. A study on the synthesis of substituted pyrazoles from a heteropropargyl precursor demonstrated that reaction conditions (catalyst loading, solvent, temperature) could be tuned to favor either a tandem Michael addition/cyclocondensation to form the pyrazole (kinetic product) or a cycloisomerization to form a furan (B31954) (thermodynamic product). nih.gov Computational DFT calculations are often employed to determine the relative thermodynamic stabilities of different tautomers or isomers, which can influence reaction pathways. nih.gov For example, theoretical studies indicate that for C4-C5 fused pyrazol-3-amines, the most stable tautomer (1H- or 2H-pyrazole) dictates the regioselectivity of subsequent acylation or Ullmann reactions. ub.edu

Photochemical and Electrochemical Reactivity Studies

The interaction of this compound and its derivatives with light or electric current can induce unique chemical transformations, opening pathways to novel compounds and functionalization strategies.

Photochemical Reactivity: The photochemical behavior of aminopyrazoles has been explored, revealing processes such as tautomerization and decomposition. In one study, 3(5)-aminopyrazoles isolated in a low-temperature argon matrix were subjected to broadband UV irradiation (λ > 235 nm). mdpi.comresearchgate.net The dominant observed process was the phototautomerization of the 3-aminopyrazole (B16455) (3AP) tautomer into the more stable 5-aminopyrazole (5AP) tautomer. mdpi.comresearchgate.net Minor photolysis leading to small fragmentation products like cyanamide (B42294) or ketenimine was also suggested. mdpi.com For nitro-substituted pyrazoles, photoreactivity often involves the reduction of the nitro group to an amine under UV light. vulcanchem.com The photolysis of ammonia (B1221849) in the presence of acetylenes has been studied as a possible route to the formation of complex nitrogen-containing molecules and polymers on Jupiter, a process involving radical reactions that could be analogous to potential reactions of simple aminopyrazoles under high-energy conditions. nih.gov

Electrochemical Reactivity: The electrochemical behavior of aminopyrazoles is a field of growing interest for green and selective synthesis. mdpi.comresearchgate.netnih.gov Anodic oxidation of aminopyrazoles can generate N-centered radicals, which are key intermediates in various transformations. acs.orgbeilstein-journals.org A significant electrochemical reaction is the oxidative N-N coupling of aminopyrazoles to form azopyrazoles. mdpi.com This can be achieved directly or through redox mediators like electrogenerated NiO(OH) or bromine. mdpi.comnih.gov Cyclic voltammetry studies are instrumental in elucidating these mechanisms and determining the efficiency of the process. mdpi.comnih.gov

Recent research has demonstrated site-selective electrochemical synthesis of bis-pyrazole derivatives, where tuning the reaction conditions can favor either N-N single bond formation (hydrazine derivatives) or N=N double bond formation (azo compounds). rsc.org These studies highlight the involvement of amino radicals and provide mechanistic insights through radical trapping experiments. rsc.org The electrochemical approach is considered a sustainable method for creating nitrogen-rich heterocyclic molecules. rsc.org

Coordination Chemistry and Ligand Design Incorporating 1h Pyrazol 1 Amine Motifs

1H-Pyrazol-1-amine as a Ligand Scaffold for Metal Complexation

Ligands derived from this compound are highly valued for their ability to form stable chelate rings with metal ions. The pyrazole (B372694) unit typically coordinates through its pyridine-type nitrogen atom, while the amine group provides an additional coordination site. researchgate.net By modifying the substituents on the pyrazole ring or the amine nitrogen, chemists can systematically tune the steric and electronic properties of the resulting metal complexes. This tunability is crucial for controlling the geometry, nuclearity, and reactivity of the coordination compounds.

The versatility of ligands incorporating the this compound motif allows for the construction of both mononuclear and polynuclear metal complexes.

Mononuclear Complexes: In these complexes, a single metal ion is coordinated by one or more ligands. Tripodal ligands, such as tris((1H-pyrazol-1-yl)methyl)amine (Tpma), readily form mononuclear complexes by encapsulating the metal center. acs.org For instance, a series of lanthanide complexes with the general formula [Ln(Tpma)(NO₃)₃] have been synthesized, where the metal ion is coordinated by the tetradentate Tpma ligand and three bidentate nitrate (B79036) anions. acs.org Similarly, the reaction of bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amine (bedmpza) with cobalt(II) and azide (B81097) has yielded the mononuclear complex [Co(bedmpza)(N₃)₂], which exhibits a distorted trigonal bipyramidal geometry. rsc.orgnih.gov

Polynuclear Complexes: These complexes contain two or more metal centers bridged by ligands. The pyrazole moiety is particularly effective at forming such structures. When deprotonated, the resulting pyrazolate anion can bridge two metal ions, facilitating the assembly of polynuclear architectures. researchgate.netresearchgate.net For example, dinuclear complexes such as [Cu(bedmpza)(μ₁,₁-N₃)]₂(ClO₄)₂ and [Ni(bedmpza)(N₃)(μ₁,₁-N₃)]₂ have been synthesized, where two metal centers are bridged by two end-on azide ligands. rsc.orgnih.gov More complex structures, like the heterometallic tetranuclear complex FeII(NiIIL²)₃₂, have been created using asymmetric imine ligands derived from functionalized pyrazoles. rsc.org The ability of pyrazole-based ligands to form triangular copper clusters, such as [Cu₃(μ₃-OH)(μ-pz)₃(RCOO)₂], further highlights their role in constructing intricate polynuclear systems. researchgate.net

| Complex Formula | Metal Ion(s) | Nuclearity | Ligand |

|---|---|---|---|

| [Co(bedmpza)(N₃)₂] | Co(II) | Mononuclear | bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amine |

| [Ln(Tpma)(NO₃)₃] | Ln(III) (Eu, Tb, Dy, Er, Yb) | Mononuclear | tris((1H-pyrazol-1-yl)methyl)amine |

| [Cu(bedmpza)(μ₁,₁-N₃)]₂(ClO₄)₂ | Cu(II) | Dinuclear | bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amine |

| [Ni(bedmpza)(N₃)(μ₁,₁-N₃)]₂ | Ni(II) | Dinuclear | bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amine |

| FeII(NiIIL²)₃₂ | Fe(II), Ni(II) | Tetranuclear | Asymmetric pyrazole-imine ligand |

A key strategy in utilizing the this compound motif is the design of polydentate ligands, particularly tripodal architectures. These ligands feature a central donor atom, typically a tertiary amine, from which three arms extend, each terminating in a pyrazole ring.

Tripodal Ligands: The archetypal ligand tris((1H-pyrazol-1-yl)methyl)amine (Tpma) and its substituted derivatives are classic examples of N₄ tripodal ligands. acs.org These ligands are synthesized by reacting a primary amine with (1H-pyrazol-1-yl)methanol or its derivatives. researchgate.net Research has also focused on low-symmetry tripodal ligands containing non-identical arms, such as 2-(1H-pyrazol-1-yl)-N,N-bis(1H-pyrazol-1-ylmethyl)ethanamine (bmpz), which incorporate both pyrazolylmethyl and pyrazolylethyl arms. rsc.orgrsc.org

Coordination Modes: Tripodal ligands based on the pyrazol-1-amine scaffold typically act as tetradentate chelators, coordinating to a metal ion through the central amine nitrogen and one nitrogen atom from each of the three pyrazole rings. rsc.orgrsc.org However, the coordination behavior can be flexible. For example, bis(pyrazol-1-ylmethyl)amines can function as tridentate N,N,N-donors with certain metals like Cu(II) but as bidentate N,N-donors with others like Zn(II), where the central amine does not coordinate. cas.cz In some cases, hypodentate coordination is observed, where one of the pyrazole arms of a tripodal ligand fails to bind to the metal center, a phenomenon attributed to ring strain. rsc.org The deprotonated pyrazolate form of the ligand can also act as a bridging unit to form polynuclear species. researchgate.net

| Ligand Type | Example Ligand Name | Typical Coordination Mode | Denticity |

|---|---|---|---|

| Symmetric Tripodal | tris((1H-pyrazol-1-yl)methyl)amine (Tpma) | Chelating | Tetradentate (N₄) |

| Asymmetric Tripodal | 2-(1H-pyrazol-1-yl)-N,N-bis(1H-pyrazol-1-ylmethyl)ethanamine (bmpz) | Chelating | Tetradentate (N₄) |

| Tridentate | 2-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)ethan-1-ol | Chelating | Tridentate (N₃O) |

| Bidentate | bis(pyrazol-1-ylmethyl)amine (with ZnCl₂) | Chelating | Bidentate (N₂) |

Mononuclear and Polynuclear Metal Complexes

Applications in Catalysis

The structural and electronic tunability of metal complexes derived from this compound ligands makes them promising candidates for catalysis.

Researchers have demonstrated that C-scorpionate complexes, which are structurally related to tris(pyrazolyl)methane ligands, are effective catalysts. Specifically, complexes such as [NiCl₂(tpm)]·3H₂O and [CoCl₂(tpm)]·3H₂O (where tpm = hydrotris(1H-pyrazol-1-yl)methane) have been shown to catalyze the N-formylation and N-methylation of amines using carbon dioxide as a C1 source under mild conditions. mdpi.com

In another application, copper(II) complexes generated in situ from tripodal pyrazolyl amine ligands have demonstrated significant catecholase activity. These complexes efficiently catalyze the aerobic oxidation of 3,5-di-tert-butylcatechol (B55391) to its corresponding quinone, mimicking the function of the copper-containing enzyme catechol oxidase. researchgate.net Furthermore, Rh(III)-catalyzed C–H activation and cyclization reactions involving phenyl-1H-pyrazol-5-amine have been developed as a method for the combinatorial synthesis of pyrazolo[1,5-a]quinazolines, highlighting the utility of these motifs in facilitating complex organic transformations. rsc.org

| Catalyst Type | Reaction Catalyzed | Significance |

|---|---|---|

| C-scorpionate Ni(II) and Co(II) complexes | N-formylation and N-methylation of amines with CO₂ | Utilization of CO₂ as a renewable carbon source. mdpi.com |

| Copper(II) complexes with tripodal pyrazolyl amines | Aerobic oxidation of catechols to quinones | Biomimetic catalysis mimicking catechol oxidase. researchgate.net |

| Rh(III) with phenyl-1H-pyrazol-5-amine | [5 + 1] Annulation for synthesis of pyrazolo[1,5-a]quinazolines | Efficient construction of complex heterocyclic frameworks. rsc.org |

Spin State Studies in Coordination Complexes

Coordination complexes incorporating this compound derivatives, particularly those of iron(II), are of significant interest for their magnetic properties, most notably spin crossover (SCO). The SCO phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli such as temperature or pressure.

Iron(II) complexes with N₆ coordination spheres, often provided by ligands like tris(pyrazol-1-yl)methane (B1237147) or 2,6-bis(1H-pyrazol-1-yl)pyridine, are classic systems for studying SCO. acs.orgmdpi.com For example, the complex Fe(L1)₂₂, where L1 is a functionalized 2,6-di(1H-pyrazol-1-yl)pyridine ligand, exhibits a gradual spin-state switching with a transition temperature (T₁/₂) of 254 K. acs.org The nature of this transition can be tuned by subtle modifications to the ligand structure or by external factors such as the choice of counter-anion or the presence of solvent molecules that can engage in hydrogen bonding. researchgate.net An amine-functionalized tris(pyrazolyl)borate complex of iron(II), [Fe{HB(4-NH₂pz)(pz)₂}₂], was shown to retain its SCO properties, demonstrating its potential as a building block for creating more complex, functional magnetic materials. d-nb.info

Beyond SCO, the magnetic properties of polynuclear complexes are also actively investigated. Studies on dinuclear complexes like [Cu(bedmpza)(μ₁,₁-N₃)]₂(ClO₄)₂ and [Ni(bedmpza)(N₃)(μ₁,₁-N₃)]₂ have revealed interesting magnetic coupling between the metal centers. nih.gov The nickel(II) complex exhibits moderate ferromagnetic coupling, while the copper(II) complex is unique in that it contains two distinct dinuclear units in its crystal structure, one displaying ferromagnetic and the other antiferromagnetic interactions. nih.gov

| Complex Type/Formula | Metal Ion | Magnetic Phenomenon | Key Finding / Parameter |

|---|---|---|---|

| Fe(L1)₂₂ (L1 = functionalized 2,6-di(1H-pyrazol-1-yl)pyridine) | Fe(II) | Spin Crossover (SCO) | Gradual transition with T₁/₂ = 254 K. acs.org |

| [Fe{HB(4-NH₂pz)(pz)₂}₂] | Fe(II) | Spin Crossover (SCO) | Retains SCO, useful as a functional building block. d-nb.info |

| [Ni(bedmpza)(N₃)(μ₁,₁-N₃)]₂ | Ni(II) | Ferromagnetic Coupling | Moderate ferromagnetic interaction between Ni(II) centers. nih.gov |

| [Cu(bedmpza)(μ₁,₁-N₃)]₂(ClO₄)₂ | Cu(II) | Ferro- & Antiferromagnetic Coupling | Simultaneous presence of both coupling types in one crystal (J = +15.4 cm⁻¹ and J = -18.9 cm⁻¹). nih.gov |

| Fe(C₁₈H₂₄N₁₀)₂·H₂O | Fe(II) | High-Spin State | Remains fully high-spin at 100 K. iucr.org |

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are pivotal in providing detailed insights into the electronic structure and properties of pyrazole (B372694) derivatives. eurasianjournals.com These methods can predict molecular electrostatic potential (MEP) surfaces, which help in identifying nucleophilic and electrophilic sites within a molecule. For pyrazole derivatives, DFT calculations are often performed using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to obtain optimized geometries and electronic properties. Such calculations have been used to analyze bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. nih.gov

The unique properties of pyrazoles are linked to their reactivity, with electrophilic substitutions typically occurring at the C4 position, while nucleophilic attacks are more common at the C3 and C5 positions. nih.gov The N2 nitrogen is basic and reacts with electrophiles, whereas the N1 proton can be removed by a base. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of organic compounds. jmaterenvironsci.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. jmaterenvironsci.comajchem-a.com The energy gap between the HOMO and LUMO (ΔE) is an important stability index; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. jmaterenvironsci.com

For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and any electron-donating substituents, such as an amine group, while the LUMO may be distributed over other parts of the molecule, like an attached phenyl ring. nih.gov This distribution helps predict where nucleophilic or electrophilic attacks are most likely to occur. nih.gov For instance, in one study on a substituted pyrazole amine, the HOMO was found on the pyrazole ring and amine group, while the LUMO was on the phenyl ring, suggesting nucleophilic attack would preferentially happen at the aromatic system. The HOMO-LUMO energy gap for pyrazole derivatives can vary, with calculated values around 4.5 eV indicating moderate reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 4-Methyl-3-phenyl-1H-pyrazol-1-amine Analogue | --- | --- | ~4.5 | |

| 2-Methyl-1H-imidazo[1,2-b]pyrazole | --- | --- | 4.2 | vulcanchem.com |

| Pyrazole Ligand Derivative 2 | --- | -0.552 | 5.706 | nih.gov |

| Pyrazole Ligand Derivative 4 | --- | -0.016 | 5.506 | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | --- | --- | 3.3 - 4.3 | rsc.org |

Note: This table is illustrative and compiles data from various pyrazole derivatives to show a typical range of values. The exact values for 1H-pyrazol-1-amine may differ.

Non-covalent interactions (NCIs) play a critical role in the supramolecular chemistry of pyrazole derivatives, influencing their crystal packing and interactions with biological targets. mdpi.com These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, can be studied using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and NCI plots based on Reduced Density Gradient (RDG) analysis. jksus.orgiucr.org

For pyrazole derivatives, intermolecular hydrogen bonds, such as N–H···N, are common and can lead to the formation of dimeric or chain-like structures in the solid state. The analysis of these interactions helps in understanding the stability of different conformations and crystal structures. nih.gov For example, studies on pyrazole derivatives have revealed energetic hydrogen bonding interactions that are stabilized by electrostatic contributions, aligning with experimental observations. nih.gov NCI analysis can visually represent these interactions, showing regions of attraction and repulsion within a molecular system. mdpi.com

Computational methods are powerful tools for predicting the chemical reactivity and elucidating the reaction pathways of pyrazole derivatives. jmaterenvironsci.commdpi.com DFT calculations can be used to model reaction mechanisms, such as cycloaddition reactions, by calculating the energies of reactants, transition states, and products. acs.org

Non-covalent Interaction Analysis

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior and conformational changes of molecules over time. eurasianjournals.com This technique is particularly useful for understanding how pyrazole derivatives interact with biological systems, such as proteins or DNA. bohrium.comresearchgate.netnih.gov

MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govchemmethod.com By simulating the complex in a solvent environment for a period of time (e.g., 100 nanoseconds), researchers can observe the flexibility of the ligand in the binding pocket and the persistence of key interactions, such as hydrogen bonds. nih.govchemmethod.com The analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms during the simulation provides information about the stability of the system. chemmethod.com Such studies have been performed on various pyrazole derivatives to validate docking results and understand their mechanism of action at a molecular level. bohrium.comnih.govchemmethod.com

In Silico Screening and Molecular Docking Studies in Bioactive Systems

In silico screening and molecular docking are widely used computational techniques to identify potential biological targets for pyrazole derivatives and to predict their binding modes and affinities. eurasianjournals.comrsc.orgajol.info These methods are instrumental in drug discovery, allowing for the rapid screening of large libraries of compounds against a specific protein target. mdpi.comeuropeanreview.org

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding energy, which is an estimate of the binding affinity. ajol.info For pyrazole derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes, such as cyclooxygenases, kinases, and microbial enzymes. bohrium.comrsc.orgnih.gov The results of these studies can guide the design of new derivatives with improved potency and selectivity. Docking studies on pyrazolyl-thiazole derivatives, for example, have shown significant docking scores against targets like M. tuberculosis enoyl reductase and C. albicans sterol 14-α demethylase, indicating their potential as antimicrobial agents. bohrium.comnih.govresearchgate.net

Table 2: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Pyrazole Derivative Class | Protein Target | Binding Affinity/Score (kcal/mol) | Reference |

|---|---|---|---|

| N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amines | M. tb. InhA | -5.52 to -7.98 | bohrium.comnih.govresearchgate.net |

| N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amines | C. ab. CYP51 | -7.2 to -9.44 | bohrium.comnih.govresearchgate.net |

| Substituted-phenyl-1H-pyrazol-4-yl)methylene)anilines | DPP-IV | -8.5 to -9.6 | chemmethod.com |

| N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine | Pancreatic Lipase | -9.5 | europeanreview.org |

This table presents a selection of docking results for various pyrazole derivatives to illustrate the application of this technique.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational methods, especially DFT, can be used to predict spectroscopic properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. nih.govvulcanchem.comresearchgate.net These theoretical predictions can then be compared with experimental data to validate the calculated structure and electronic properties of the molecule. nih.govresearchgate.net

For pyrazole derivatives, the Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated spectra are often in good agreement with experimental results, helping to confirm the molecular structure. nsu.ru Similarly, theoretical IR and Raman spectra can be calculated and compared to experimental spectra to assign vibrational modes to specific functional groups. researchgate.net Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and UV-Vis spectra. researchgate.netresearchgate.net Discrepancies between calculated and experimental spectra can sometimes be explained by factors such as solvent effects or intermolecular interactions in the solid state.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methyl-3-phenyl-1H-pyrazol-1-amine |

| 2-Methyl-1H-imidazo[1,2-b]pyrazole |

| Pyrazolyl–thiazole (B1198619) |

| Phenylpropargyl aldehyde |

| Sydnone |

| Thiophene (B33073) |

| Anagliptin |

| Orlistat |

| Isoniazid |

| Ethambutol |

| Celecoxib (B62257) |

Applications of 1h Pyrazol 1 Amine in Organic Synthesis and Material Science

1H-Pyrazol-1-amine as a Building Block for Complex Heterocycles

The reactivity of the pyrazole (B372694) core and its appended amine group makes this compound an ideal precursor for constructing more elaborate molecular architectures. It serves as a foundational element in the synthesis of various fused and substituted heterocyclic compounds.

Construction of Fused Ring Systems (e.g., Pyrazolo-pyrrolo-pyrazine scaffolds, Pyrazolo-fused Quinazolines)

The synthesis of fused heterocyclic systems is a significant area of organic chemistry, and aminopyrazoles are key starting materials for creating novel molecular frameworks.

Pyrazolo-pyrrolo-pyrazine Scaffolds: A novel approach to constructing pyrazolo-pyrrolo-pyrazine fused heterocycles involves the oxidative ring-opening of 1H-pyrazol-5-amine derivatives. sci-hub.se This method utilizes an oxidant to open the pyrazole ring, forming a 3-diazenylacrylonitrile intermediate under mild, transition-metal-free conditions. sci-hub.se This reactive intermediate can then undergo a domino cyclization reaction. sci-hub.se Specifically, the nucleophilic addition of deprotonated 1H-pyrrole-2-carbaldehydes to the vinyl group of the intermediate triggers the cascade, ultimately forming the complex 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine scaffold. sci-hub.se Computational studies have supported this mechanism, suggesting the oxidation proceeds through a hydroxylamine (B1172632) intermediate. sci-hub.seresearchgate.net

Pyrazolo-fused Quinazolines: Derivatives of 1H-pyrazol-amine are instrumental in synthesizing pyrazolo-fused quinazolines, a class of compounds with recognized biological activities. rsc.org A highly efficient method involves a Rhodium(III)-catalyzed C–H activation and [5+1] annulation cascade. rsc.orgrsc.org In this one-pot procedure, a substituted phenyl-1H-pyrazol-5-amine reacts with an alkyne ester or amide. rsc.orgrsc.org The alkyne uniquely provides a single carbon atom to form the new ring, leading to the divergent synthesis of pyrazolo[1,5-a]quinazolines. rsc.orgresearchgate.net This reaction is noted for its high atom economy and tolerance for a broad range of substrates. rsc.orgrsc.org

Another practical route to pyrazolo[1,5-c]quinazolines uses a copper-catalyzed tandem reaction. acs.org This process combines 5-(2-bromoaryl)-1H-pyrazoles with carbonyl compounds and aqueous ammonia (B1221849), taking advantage of readily available and inexpensive materials to build the fused system under mild conditions. acs.org

Synthesis of Hydrazones and Azo Compounds

The amine functionality of pyrazole derivatives is readily transformed, allowing for the synthesis of valuable hydrazones and azo compounds.

Hydrazones: Pyrazole-hydrazone derivatives can be synthesized from various pyrazole precursors. One common method begins with the synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form 3-phenyl-1H-pyrazole-5-carbohydrazide. nih.gov This carbohydrazide (B1668358) intermediate is subsequently condensed with a range of aromatic aldehydes to yield the final novel hydrazone products (L1–L6). nih.gov Similarly, 1H-pyrazol-4-carbaldehydes can be reacted with different hydrazines or hydrazine derivatives, such as hydrazine monohydrate and aryl isothiocyanates, to produce a variety of pyrazole-based hydrazones. bohrium.com

Azo Compounds: Azo compounds containing a pyrazole moiety are typically synthesized via a diazo-coupling reaction. vulcanchem.com This involves the diazotization of a primary aromatic amine, which is then coupled with an aminopyrazole derivative. vulcanchem.comresearchgate.net For example, new pyrazole Schiff bases containing azo groups have been synthesized by reacting (E)-1-phenyl-4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine with p-nitrobenzaldehyde. researchgate.net In another instance, various azo dyes were created by using 5-amino-3-methyl-1-phenyl pyrazole with different coupling components through a conventional diazo-coupling method. researchgate.net The synthesis of 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- is a clear example of this standard synthetic route. vulcanchem.com These heterocyclic azo compounds often exhibit bright colors and bathochromic (red-shifting) effects in their absorption spectra. dergipark.org.tr

Amidination of Amines

Derivatives of this compound serve as highly effective reagents for amidination, the process of adding a guanidine (B92328) group to an amine. 1H-Pyrazole-1-carboxamidine hydrochloride is a particularly attractive reagent for this transformation, known as guanylation. organic-chemistry.orgacs.org This method provides a convenient, one-step conversion of primary and secondary amines into their corresponding unprotected guanidines with high yields. organic-chemistry.org

The reaction is advantageous because it often proceeds under mild conditions and avoids the cumbersome protection-deprotection steps required in more traditional methods. organic-chemistry.org To simplify product purification, researchers have developed variants of the reagent, such as 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine, where byproducts are soluble in organic solvents, allowing for easy removal. uni-hannover.de Furthermore, a polymer-bound version of the reagent has been created, which facilitates a straightforward work-up and allows the reagent to be recycled and reused multiple times without a significant loss of efficiency. organic-chemistry.org The use of microwave irradiation has also been shown to significantly accelerate the rate of these amidination reactions. organic-chemistry.org

Development of High-Energy Materials and Explosives

The pyrazole ring is a desirable scaffold for high-energy density materials (HEDMs) due to its high heat of formation and nitrogen content. researchgate.net By introducing multiple nitro groups onto the this compound structure, researchers have developed a new class of powerful and potentially safer explosives.

A key example is 3,4,5-trinitro-1H-pyrazol-1-amine (ATNP), which has been synthesized and characterized as a promising high-energy compound. researchgate.netscispace.com ATNP exhibits a combination of high density, excellent detonation performance, and notable thermal stability, coupled with relatively low sensitivity to mechanical impact and friction. researchgate.net Its properties make it a potential candidate to replace conventional explosives like RDX. bibliotekanauki.pl For instance, ATNP has a high detonation velocity and pressure, surpassing many commonly used materials. researchgate.net

Theoretical and experimental studies have explored a range of nitrated pyrazole amines. The introduction of different functional groups allows for the fine-tuning of properties such as density, oxygen balance, detonation velocity, and sensitivity. bibliotekanauki.plnih.gov For example, 4,5-dinitro-3-(trinitromethyl)-1H-pyrazol-1-amine (N01) was identified as a nearly ideal high-energy molecule due to its near-zero oxygen balance and predicted lower sensitivity compared to RDX. bibliotekanauki.plicm.edu.pl

Below is a table comparing the energetic properties of selected pyrazole-based compounds with the widely used explosive, HMX.

| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Thermal Stability (Td, °C) | Impact Sensitivity (J) | Reference |

|---|---|---|---|---|---|---|

| ATNP (3,4,5-trinitro-1H-pyrazol-1-amine) | 1.836 | 9271 | 38.5 | 233 | 30 | researchgate.net |

| N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine salt (Ammonium salt) | 1.80 | 9364 | 37.4 | 290 | >40 | rsc.org |

| 4,5-dinitro-3-(trinitromethyl)-1H-pyrazol-1-amine (N01) | - | 9230 | 39.69 | - | - | bibliotekanauki.plicm.edu.pl |

| HMX (Octogen) | 1.91 | 9100 | 39.3 | 287 | 7.4 | rsc.org |

Novel Optoelectronic Materials (e.g., NLO applications)

The pyrazole scaffold is also being explored for its potential in the field of optoelectronics. Certain organic molecules with extensive π-conjugated systems can exhibit significant nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching.

Research in this area has included the synthesis of novel pyrazole derivatives to study their optical and electrical properties for potential use in designing new optoelectronic devices. researchgate.netscispace.com For instance, a novel organic compound, N¹,N³-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)malonamide, was synthesized from a 4-aminoantipyrine (B1666024) derivative with the aim of fabricating and designing new optoelectronic devices. researchgate.net While research into this compound itself for NLO applications is still emerging, the broader family of pyrazole-based compounds demonstrates significant promise for creating advanced materials with tailored optical properties.

Corrosion Inhibition Studies

Derivatives of this compound have proven to be effective corrosion inhibitors, particularly for protecting carbon steel in acidic environments. najah.edu These organic molecules function by adsorbing onto the metal surface, forming a protective film that impedes the corrosive process. najah.eduresearchgate.net The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen), π-electrons in the pyrazole ring, and other functional groups in their molecular structure, which facilitate strong adsorption onto the metal. researchgate.net

Studies using electrochemical methods like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have demonstrated high inhibition efficiencies. najah.eduresearchgate.net For example, N-((1H-pyrazol-1-yl)methyl)pyrimidin-2-amine (PPA) and N-benzyl-N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine (BBPA) have shown significant protection for steel in 1 M HCl. najah.eduresearchgate.net The adsorption of these pyrazole derivatives on the steel surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. najah.eduresearchgate.net PDP studies reveal that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

The table below summarizes the performance of several pyrazole-based corrosion inhibitors.

| Inhibitor Compound | Concentration | Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| N-((1H-pyrazol-1-yl)methyl)pyrimidin-2-amine (PPA) | 10⁻³ M | 1 M HCl | 94 | najah.edu |

| 2-(((1H-pyrazol-1-yl)methyl)amino)benzoic acid (PMB) | 10⁻³ M | 1 M HCl | 92 | najah.edu |

| N-benzyl-N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine (BBPA) | 5x10⁻⁴ M | 1 M HCl | 87 | researchgate.net |

| 4-(3,3-dimethyl-3H-indol-2-yl)-pyrazole-1-carbothioamide (InPzTAm) | 2 mM | 1 M HCl (Copper) | 94.0 | nih.gov |

Pharmacological and Biological Investigations of 1h Pyrazol 1 Amine Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Properties

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For 1H-pyrazol-1-amine derivatives, these studies have provided valuable insights into how specific structural modifications influence their biological activities.

The substitution pattern on the pyrazole (B372694) ring significantly impacts the pharmacological profile. For instance, the nature and position of substituents can enhance the potency and selectivity of these derivatives for specific biological targets. It has been observed that the introduction of different functional groups can modulate activities such as anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai

In the context of anticancer activity, SAR studies have shown that appropriate substitutions at various positions of the pyrazole ring can significantly boost anticancer efficacy and tumor selectivity. mdpi.com For example, in a series of pyrazole-based hybrid heteroaromatics, specific substitutions led to potent cytotoxicity against lung cancer cells. mdpi.com Similarly, for anti-inflammatory action, the presence of certain groups, like a methoxy (B1213986) or chloro substituent at the 4-position of a styryl ring attached to the pyrazole, has been shown to enhance activity. arkat-usa.org

The stereochemistry of these derivatives can also be a critical determinant of their biological activity. Chiral separation of potent compounds has revealed that individual enantiomers can exhibit different potencies and selectivities for their targets, such as monoamine oxidase (MAO) enzymes. acs.org

Antimicrobial Activity Studies (Antibacterial, Antifungal)

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with studies revealing their efficacy against a range of bacterial and fungal pathogens. semanticscholar.orgontosight.ai

Antibacterial Activity: Several synthesized pyrazole derivatives have exhibited notable antibacterial properties against both Gram-positive and Gram-negative bacteria. semanticscholar.org For instance, certain pyrazole-thiobarbituric acid derivatives showed good activity against Staphylococcus aureus and Enterococcus faecalis. bohrium.com Another study highlighted that specific 3,4-disubstituted pyrazole derivatives were highly sensitive to a selection of microbes. semanticscholar.org The introduction of a styryl group with an electron-releasing group at position 4 has been found to increase the antibacterial activity of pyrazole derivatives. arkat-usa.org

Antifungal Activity: The antifungal potential of pyrazole derivatives has also been well-documented. semanticscholar.org Compounds have shown significant inhibitory effects on the growth of fungi such as Candida albicans and Aspergillus niger. semanticscholar.org For example, pyrazole-thiobarbituric acid derivatives were found to be highly active against C. albicans. bohrium.com In another study, a series of pyrazole derivatives demonstrated notable antifungal activity, with one compound being particularly effective against Aspergillus niger. nih.gov

The antimicrobial action of these compounds is often attributed to their interaction with essential microbial enzymes or cellular structures, highlighting their potential as lead structures for the development of new antimicrobial drugs. semanticscholar.orgbohrium.com

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound Type | Target Microorganism | Activity/Result | Reference |

|---|---|---|---|

| Pyrazole-thiobarbituric acid derivative (4c) | S. aureus, E. faecalis | MIC = 16 µg/L | bohrium.com |

| Pyrazole-thiobarbituric acid derivatives (4h, 4l) | C. albicans | MIC = 4 µg/L | bohrium.com |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (3) | Escherichia coli | MIC: 0.25 μg/mL | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (4) | Streptococcus epidermidis | MIC: 0.25 μg/mL | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(p-tolyl)methyl)hydrazinecarboxamide (2) | Aspergillus niger | MIC: 1 μg/mL | nih.gov |

Anti-Inflammatory and Analgesic Research

Derivatives of the pyrazole scaffold are well-regarded for their significant anti-inflammatory and analgesic properties. nih.govontosight.aisciencescholar.us This has led to the development of several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) containing the pyrazole moiety, such as celecoxib (B62257) and ramifenazone. nih.gov

Research has demonstrated that various synthesized pyrazole derivatives exhibit potent anti-inflammatory activity in preclinical models. arkat-usa.org For instance, in a study using the carrageenan-induced edema model, a series of pyrazoles showed significant anti-inflammatory effects. arkat-usa.org The presence of specific substituents, such as methoxyl and chloro groups on a styryl ring attached to the pyrazole, was found to enhance this activity. arkat-usa.org Some pyrazoline derivatives have displayed anti-inflammatory activity even higher than the standard drug indomethacin. nih.gov

In addition to their anti-inflammatory effects, many pyrazole derivatives also possess considerable analgesic properties. arkat-usa.orgnih.gov Studies have shown that these compounds can be effective in reducing pain in various animal models. arkat-usa.org The fusion of a thiophene (B33073) ring, also known for its analgesic action, with the pyrazole nucleus has been explored to create derivatives with enhanced analgesic and anti-inflammatory potential. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives

| Compound/Series | Activity | Key Finding | Reference |

|---|---|---|---|